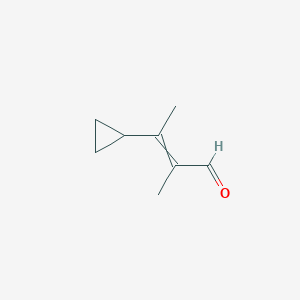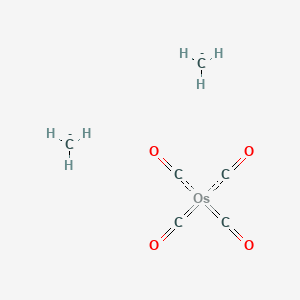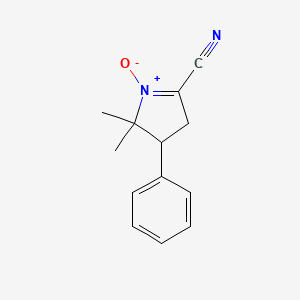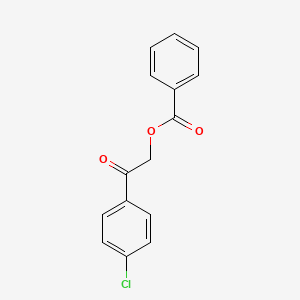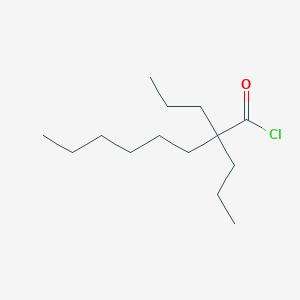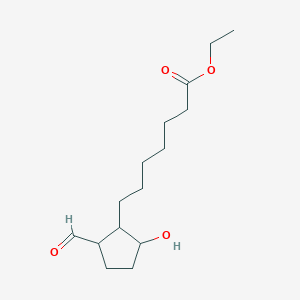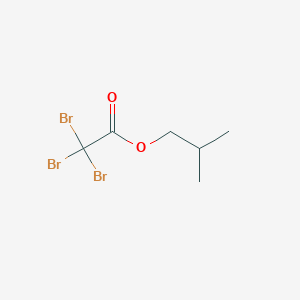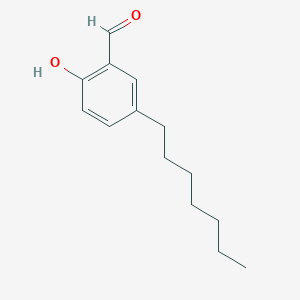
5-Heptyl-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Heptyl-2-hydroxybenzaldehyde: is an organic compound belonging to the class of hydroxybenzaldehydes It is characterized by a heptyl group attached to the benzene ring at the fifth position and a hydroxyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2-hydroxybenzaldehyde typically involves the formylation of a phenol derivative. One common method is the Reimer-Tiemann reaction, where phenol is treated with chloroform in the presence of a strong base like sodium hydroxide. This reaction introduces a formyl group ortho to the hydroxyl group, resulting in the formation of 2-hydroxybenzaldehyde. The heptyl group can then be introduced via Friedel-Crafts alkylation using heptyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Heptyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for ether formation or acyl chlorides for ester formation.
Major Products:
Oxidation: 5-Heptyl-2-hydroxybenzoic acid.
Reduction: 5-Heptyl-2-hydroxybenzyl alcohol.
Substitution: 5-Heptyl-2-methoxybenzaldehyde (ether) or 5-Heptyl-2-acetoxybenzaldehyde (ester).
Applications De Recherche Scientifique
Chemistry: 5-Heptyl-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving aldehydes and phenolic compounds.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug synthesis.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Heptyl-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
2-Hydroxybenzaldehyde (Salicylaldehyde): Lacks the heptyl group, making it less hydrophobic and potentially less effective in certain applications.
5-Methyl-2-hydroxybenzaldehyde: Contains a methyl group instead of a heptyl group, resulting in different chemical and physical properties.
5-tert-Butyl-2-hydroxybenzaldehyde: Features a bulky tert-butyl group, which can influence its reactivity and interactions with other molecules.
Uniqueness: 5-Heptyl-2-hydroxybenzaldehyde stands out due to its long heptyl chain, which imparts unique hydrophobic characteristics This property can enhance its solubility in non-polar solvents and its ability to interact with hydrophobic regions of biological molecules
Propriétés
Numéro CAS |
59661-87-9 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
5-heptyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-6-7-12-8-9-14(16)13(10-12)11-15/h8-11,16H,2-7H2,1H3 |
Clé InChI |
FYUJLFRLDGSXBN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC(=C(C=C1)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


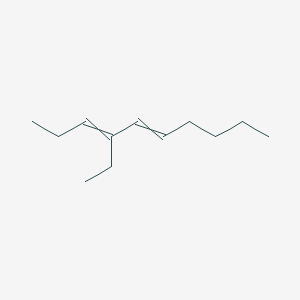
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)
